molecular formula C10H11NO3 B084627 5-Oxo-5-pyridin-2-ylpentanoic acid CAS No. 13672-84-9

5-Oxo-5-pyridin-2-ylpentanoic acid

Cat. No.: B084627
CAS No.: 13672-84-9
M. Wt: 193.2 g/mol
InChI Key: PCOQLTGFABOREH-UHFFFAOYSA-N
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Description

5-Oxo-5-pyridin-2-ylpentanoic acid: is a versatile chemical compound widely used in scientific research. It exhibits remarkable properties that make it indispensable for studying various biological processes and developing innovative drug therapies. This compound is characterized by the presence of a pyridine ring attached to a pentanoic acid chain with a ketone group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-pyridin-2-ylpentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid precursors. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of mechanochemically activated magnesium metal for direct C-4-H alkylation of pyridines with alkyl halides . The process is operationally simple and offers excellent regioselectivity and substrate scope.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5-pyridin-2-ylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of 5-hydroxy-5-pyridin-2-ylpentanoic acid.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-5-pyridin-2-ylpentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of bioactive molecules for therapeutic applications.

Medicine: It is investigated for its role in modulating biological pathways and as a lead compound for designing new drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5-pyridin-2-ylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. It also interacts with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in medicinal chemistry.

    Indole derivatives: Indole compounds have a similar aromatic ring structure and exhibit diverse biological activities.

    Piperidine derivatives: Piperidine-containing compounds are important in drug design and have various pharmacological applications.

Uniqueness: 5-Oxo-5-pyridin-2-ylpentanoic acid is unique due to its specific structural features, including the pyridine ring and the ketone group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-oxo-5-pyridin-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(5-3-6-10(13)14)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQLTGFABOREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375085
Record name 5-oxo-5-pyridin-2-ylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13672-84-9
Record name 5-oxo-5-pyridin-2-ylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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